6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine
Description
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is a bicyclic amine featuring a fused cycloheptane-pyridine core with a methanamine substituent at the 3-position. This compound is part of a broader class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science. Its seven-membered cycloheptane ring confers distinct conformational flexibility and electronic properties compared to smaller analogs like cyclopenta[b]pyridines . The compound is commercially available through multiple suppliers, reflecting its utility in research .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine |
InChI |
InChI=1S/C11H16N2/c12-7-9-6-10-4-2-1-3-5-11(10)13-8-9/h6,8H,1-5,7,12H2 |
InChI Key |
OZGSZEPQCHJRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions can vary, but they generally include the use of catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the chemicals involved. The process may also involve continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Amines
Electronic and Steric Effects
Table 2: Physicochemical Properties
Receptor Binding and Selectivity
- 5-HT2C Receptor Agonism: Cyclohepta[b]pyridine derivatives (e.g., 5-chloro-6-phenyl-2-substituted pyridazinones) show potent 5-HT2C receptor activation, making them candidates for treating metabolic and CNS disorders .
- FABP4 Inhibition : A derivative, N,N-diethyl-4-pyridin-4-yl-3-(1H-tetrazol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-amine, exhibits IC50 = 28 nM against human FABP4, highlighting the role of the cycloheptane ring in achieving high affinity .
Comparison with Analog Activity
- Cyclopenta[b]pyridines: Generally show lower receptor affinity due to reduced conformational adaptability. For example, 2-benzylamino-4-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives lack the steric bulk needed for strong 5-HT2C binding .
- Smaller Rings (e.g., pyridines): Limited activity in CNS targets due to poor blood-brain barrier penetration.
Biological Activity
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and neuropharmacological effects, as well as its synthesis and structure-activity relationships.
- Molecular Formula : C10H13N
- Molecular Weight : 163.22 g/mol
- CAS Number : 1190363-43-9
This compound belongs to the class of bicyclic amines and has been associated with various biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of cycloheptapyridine compounds. For instance, a related compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3g | 0.21 | Pseudomonas aeruginosa |
| 3g | 0.83 | Candida albicans |
These findings suggest that modifications in the cycloheptapyridine structure can enhance antimicrobial efficacy.
Neuropharmacological Effects
The compound has also been studied for its effects on the central nervous system (CNS). Cycloheptapyridines have shown promise as modulators of neurotransmitter systems, particularly in relation to the GABA(A) receptor . Selective agents derived from this scaffold may provide therapeutic benefits with fewer side effects compared to traditional benzodiazepines.
Case Studies and Research Findings
- Synthesis and Evaluation :
- Molecular Docking Studies :
- Toxicity Assessment :
Structure-Activity Relationship (SAR)
The biological activity of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine is influenced by its structural features:
- Substituents : The presence of specific functional groups can significantly impact the compound's potency and selectivity.
- Ring Structure : The bicyclic nature contributes to the overall stability and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
